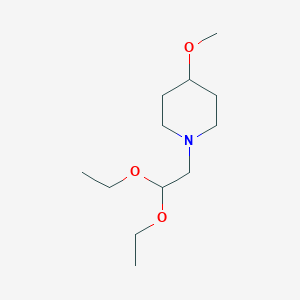

1-(2,2-Diethoxyethyl)-4-methoxypiperidine

Übersicht

Beschreibung

“1-(2,2-Diethoxyethyl)-4-methoxypiperidine” is a chemical compound that likely belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

While specific synthesis methods for “1-(2,2-Diethoxyethyl)-4-methoxypiperidine” are not available, similar compounds have been synthesized using various methods. For instance, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

Wissenschaftliche Forschungsanwendungen

Synthesis of α,β-Alkenal Derivatives

This compound is utilized in the synthesis of α,β-alkenal derivatives through a process known as two-carbon homologation. This method is significant in organic chemistry for extending carbon chains in alkenes, which can lead to the production of various bioactive molecules with potential applications in pharmaceuticals .

Creation of Lower Rim-Phosphonylated Calix[4]arenes

The compound serves as a reactant in the condensation reactions that produce lower rim-phosphonylated calix[4]arenes. These specialized molecules have a basket-like structure and are used in host-guest chemistry, with implications for drug delivery systems and the development of sensors .

Generation of α-Phosphovinyl Radicals

It is involved in the radical trapping sequence that generates α-phosphovinyl radicals. These radicals are intermediates in synthetic chemistry and can be leveraged to create complex molecular structures, which are often found in natural products and pharmaceuticals .

Inhibitors of Reverse Transcriptase

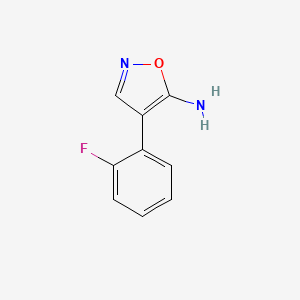

The compound is used in the synthesis of inhibitors of reverse transcriptase via 1,3-dipolar cycloadditions. Reverse transcriptase inhibitors are a class of antiviral drugs used to treat retroviral infections like HIV, making this application crucial in the field of antiviral drug development .

Friedel-Crafts Reactions

It acts as a reactant in Friedel-Crafts reactions, which are a type of electrophilic aromatic substitution. This reaction is fundamental in the production of various aromatic compounds, which are essential in the manufacturing of dyes, fragrances, and pharmaceuticals .

Antileishmanial and Antimalarial Activities

Recent studies have shown that derivatives of this compound exhibit potent antileishmanial and antimalarial activities. These findings suggest that it could be a precursor in the synthesis of new therapeutic agents for treating leishmaniasis and malaria, which are significant global health concerns .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,2-diethoxyethyl)-4-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-4-15-12(16-5-2)10-13-8-6-11(14-3)7-9-13/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDKYFQQHSEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCC(CC1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Diethoxyethyl)-4-methoxypiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

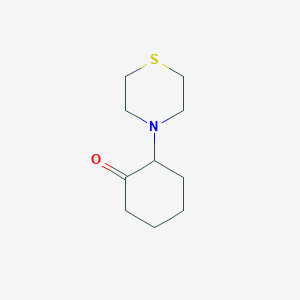

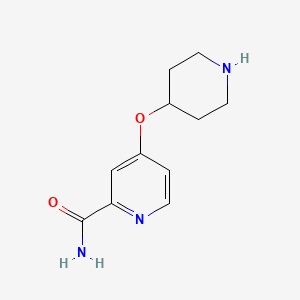

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)

![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)